(R)-2-(Hex-5-enyloxy)propanoic acid molecular structure
(R)-2-(Hex-5-enyloxy)propanoic acid molecular structure
An In-Depth Technical Guide to (R)-2-(Hex-5-enyloxy)propanoic Acid: A Versatile Bifunctional Building Block for Drug Discovery
Abstract
(R)-2-(Hex-5-enyloxy)propanoic acid is a chiral, bifunctional molecule of significant interest to the chemical biology and drug development communities. Its structure incorporates three key features: a stereodefined (R)-propanoic acid core, a terminal alkene for orthogonal chemical modification, and a stable ether linkage. This combination makes it an exceptionally versatile building block for constructing complex molecular architectures, such as linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over geometry and reactivity is paramount. This guide provides a comprehensive overview of the molecule's physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, an in-depth analysis of its spectroscopic characterization, and a discussion of its reactivity and potential applications in modern therapeutic development.
Part 1: Molecular Profile and Physicochemical Properties
Introduction to a Versatile Building Block
The rational design of novel therapeutics often relies on a molecular toolkit of well-characterized, functionalized building blocks. (R)-2-(Hex-5-enyloxy)propanoic acid, with its distinct and orthogonally reactive functional groups, represents a valuable component of this toolkit. The molecule is structurally derived from propionic acid, a naturally occurring carboxylic acid.[1] Its core utility stems from the strategic placement of:
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A Chiral Center: The (R)-configuration at the C2 position provides a fixed stereochemical anchor, which is critical for designing molecules that interact with chiral biological targets like proteins and enzymes.
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A Carboxylic Acid: This functional group serves as a versatile handle for conjugation, most commonly through amide bond formation, to connect to proteins, peptides, or other small molecules. It can also be used to modulate physicochemical properties such as solubility.
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A Terminal Alkene: The hexenyl chain provides a reactive site for a wide array of modern chemical transformations—including click chemistry, metathesis, and various addition reactions—that are often incompatible with the chemistry of the carboxylic acid, allowing for sequential, controlled modifications.
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An Ether Linkage: Ether lipids are a class of lipids found in nature that play structural and functional roles.[2][3] The ether bond in this molecule is chemically robust, providing metabolic stability compared to a more labile ester linkage, a desirable attribute for drug candidates.
Structural and Chemical Identifiers
The fundamental properties and identifiers for (R)-2-(Hex-5-enyloxy)propanoic acid are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1218998-90-3 | [4] |
| Molecular Formula | C₉H₁₆O₃ | [4] |
| Molecular Weight | 172.22 g/mol | [4] |
| Canonical SMILES | C=CCCCCOC(=O)O | [4] |
| InChI Key | Not Available |
Physicochemical Properties (Computed)
Computational models provide valuable insight into the druglike properties of a molecule. The following parameters were calculated for (R)-2-(Hex-5-enyloxy)propanoic acid.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4] |
| LogP (Octanol-Water Partition Coeff.) | 1.8324 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 7 | [4] |
Part 2: Synthesis and Purification
Retrosynthetic Analysis and Strategy
The molecular structure logically lends itself to a convergent synthesis strategy based on the Williamson ether synthesis.[5][6] This classic S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide. Two retrosynthetic disconnections are possible at the ether linkage.
Caption: Retrosynthetic analysis of (R)-2-(Hex-5-enyloxy)propanoic acid.
Path A is strongly preferred for several key reasons:
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Stereochemical Integrity: The chiral center resides on the nucleophile ((R)-lactic acid derivative). The S(_N)2 reaction occurs at the primary carbon of the achiral 6-bromo-1-hexene, leaving the stereocenter untouched and ensuring the retention of the desired (R)-configuration.
-
Reaction Efficiency: S(_N)2 reactions are highly efficient on primary alkyl halides like 6-bromo-1-hexene.[7]
-
Avoidance of Side Reactions: Path B would involve an S(_N)2 reaction at a secondary carbon bearing the leaving group. This is sterically more hindered and would face significant competition from E2 elimination, leading to undesired alkene byproducts and lower yields.[5]
Detailed Experimental Protocol
This two-step protocol describes the synthesis starting from commercially available (R)-ethyl lactate and 6-bromo-1-hexene, followed by ester hydrolysis.
Step 1: Synthesis of Ethyl (R)-2-(Hex-5-enyloxy)propanoate
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Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 80 mL).
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Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq) portion-wise with careful venting.
-
Alcohol Addition: While maintaining the temperature at 0 °C, add (R)-ethyl lactate (5.9 g, 50 mmol, 1.0 eq) dropwise via syringe over 15 minutes. Stir the resulting slurry for 30 minutes at 0 °C.
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Alkyl Halide Addition: Add 6-bromo-1-hexene (8.2 g, 50 mmol, 1.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure ester as a colorless oil.
Step 2: Hydrolysis to (R)-2-(Hex-5-enyloxy)propanoic acid
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Setup: Dissolve the purified ester from Step 1 (e.g., 40 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 g, 60 mmol, 1.5 eq) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the ester.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1M HCl.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-2-(Hex-5-enyloxy)propanoic acid, typically as a viscous oil or waxy solid.[8]
Causality of Experimental Choices
-
Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving a highly reactive "naked" alkoxide nucleophile to facilitate the S(_N)2 reaction.
-
Temperature Control: Initial cooling to 0 °C during the addition of NaH and the alcohol is a critical safety measure to control the exothermic reaction and hydrogen gas evolution.
-
Hydrolysis Conditions: LiOH in a THF/water mixture is a standard and highly effective method for saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid. It is generally mild and minimizes side reactions.
Part 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not publicly available, a robust prediction of its key spectral features can be made based on its constituent functional groups.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Hₐ | 10-12 | broad s | 1H | -COOH |
| Hₑ | 5.75-5.85 | ddt | 1H | -CH=CH₂ |
| Hf | 4.95-5.05 | m | 2H | -CH=CH₂ |
| Hₓ | 4.05-4.15 | q | 1H | -O-CH(CH₃)- |
| Hc | 3.50-3.65 | m | 2H | -O-CH₂- |
| Hₔ | 2.05-2.15 | q | 2H | -CH₂-CH=CH₂ |
| Hₐ | 1.55-1.65 | p | 2H | -CH₂-CH₂-CH₂O- |
| Hₐ | 1.40-1.50 | p | 2H | -CH₂-CH₂-CH₂- |
| Hᵧ | 1.45 | d | 3H | -CH(CH₃)- |
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Carbon | Approx. δ (ppm) | Assignment |
|---|---|---|
| C=O | ~178 | Carboxylic Acid |
| =CH- | ~138 | Alkene |
| =CH₂ | ~115 | Alkene |
| -O-CH- | ~75 | Chiral Center |
| -O-CH₂- | ~70 | Ether Methylene |
| -CH₂- | ~33 | Allylic Carbon |
| -CH₂- | ~29 | Alkyl Chain |
| -CH₂- | ~25 | Alkyl Chain |
| -CH₃ | ~18 | Methyl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[10]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |
| 3080 | Medium | =C-H stretch | Alkene |
| 2940, 2860 | Medium-Strong | C-H stretch | Alkane |
| 1710 | Strong | C=O stretch | Carboxylic Acid |
| 1640 | Medium | C=C stretch | Alkene |
| 1120 | Strong | C-O stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.
-
Molecular Ion (M⁺): For Electrospray Ionization (ESI) in negative mode, the [M-H]⁻ peak would be expected at m/z 171.1. In positive mode, [M+H]⁺ would be at m/z 173.1 or [M+Na]⁺ at m/z 195.1. The high-resolution mass should match the exact mass of 172.1099.
-
Key Fragmentation: The molecule is expected to fragment via characteristic pathways, such as cleavage alpha to the ether oxygen or loss of the carboxyl group.[11]
Caption: Proposed key fragmentation pathways in Mass Spectrometry (EI mode).
Part 4: Reactivity and Applications in Medicinal Chemistry
The Duality of Function: Orthogonal Reactivity
The primary value of (R)-2-(Hex-5-enyloxy)propanoic acid in drug development lies in its bifunctionality. The carboxylic acid and the terminal alkene represent two distinct classes of reactive handles that can be addressed with "orthogonal" chemistries—that is, the reaction conditions for one group do not interfere with the other. This allows for precise, stepwise construction of complex molecules.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid is readily converted into amides, esters, or other derivatives. Amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt) is one of the most common and reliable reactions in medicinal chemistry, used to attach linkers to protein-targeting ligands.
Transformations of the Terminal Alkene Moiety
The terminal alkene is a gateway to a vast array of chemical transformations:
-
Hydroboration-Oxidation: Converts the alkene to a primary alcohol, providing another point for attachment.
-
Epoxidation: Forms an epoxide, a reactive electrophile for coupling with nucleophiles.
-
Olefin Metathesis: Allows for the coupling with other alkene-containing molecules.
-
Thiol-Ene "Click" Reaction: Provides a highly efficient method for attaching thiol-containing molecules under mild conditions.
-
Ozonolysis: Cleaves the double bond to form an aldehyde, which can be used in reductive amination or other carbonyl chemistries.
Application Spotlight: A Bifunctional Linker for Novel Therapeutics
The unique architecture of (R)-2-(Hex-5-enyloxy)propanoic acid makes it an ideal candidate for use as a linker in advanced therapeutic modalities like PROTACs and ADCs.
Caption: Conceptual use as a bifunctional linker in a PROTAC.
In this conceptual model, the carboxylic acid of our molecule is used to form a stable amide bond with a warhead that targets a specific protein of interest. The terminal alkene is then modified (e.g., via conversion to an azide followed by a copper-catalyzed click reaction) to attach the E3 ligase ligand. The defined length and stereochemistry of the linker are critical for correctly positioning the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.
Part 5: Conclusion
(R)-2-(Hex-5-enyloxy)propanoic acid is more than a simple chemical; it is a sophisticated molecular tool designed for the challenges of modern drug discovery. Its combination of a stable chiral core, a robust ether linkage, and two orthogonally reactive functional groups provides medicinal chemists with a reliable and versatile building block. The synthetic route is straightforward and high-yielding, and the molecule's structure is readily confirmed by standard analytical techniques. As the demand for precisely engineered therapeutics like PROTACs, ADCs, and molecular glues continues to grow, the utility and importance of such well-designed, multifunctional linkers will undoubtedly increase.
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